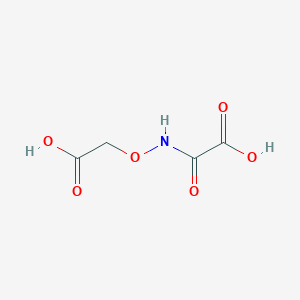

2-(Carboxymethoxyamino)-2-oxoessigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(Carboxymethoxy)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C4H5NO6 and its molecular weight is 163.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(Carboxymethoxy)amino](oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Carboxymethoxy)amino](oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrogel-Synthese

Carboxymethylchitosan (CMCS), ein Derivat von Chitosan, wurde aufgrund seiner guten Wasserlöslichkeit, Biokompatibilität und Bioabbaubarkeit häufig für die Synthese von Hydrogelen verwendet . Die Verbindung kann verwendet werden, um CMCS-basierte Hydrogele durch physikalische Ansätze wie Wasserstoffbrückenbindung, Gefrier-Tau-Zyklus und ionotrope Gelierung oder durch chemische Ansätze wie Pfropfen, freie Radikalpolymerisation, enzymatische Reaktion und Kondensationsreaktion zu erzeugen .

Arzneimittel-Abgabesysteme

Die mit dieser Verbindung synthetisierten Hydrogele weisen herausragende physikalisch-chemische und biologische Eigenschaften auf, darunter eine miteinander verbundene poröse Morphologie, Selbstheilungs- und Quellverhalten, antibakterielle Aktivität und Stimuli-Sensitivität . Diese Eigenschaften machen sie zu einer ausgezeichneten Wahl für verschiedene biomedizinische Anwendungen, insbesondere in der Arzneimittelverabreichung .

Gewebetechnik

Die physikalischen Eigenschaften der Hydrogele ähneln der nativen extrazellulären Matrix (ECM) oder dem lebenden Gewebe, was sie zu einem bevorzugten Material für die Gewebetechnik macht . Sie können verwendet werden, um ein dreidimensionales Netzwerk aus hydrophilen Polymeren zu erzeugen, die große Mengen an Wasser oder biologischen Flüssigkeiten aufnehmen können, ohne sich aufzulösen oder ihre strukturelle Integrität zu verlieren .

Wundheilung

Die Hydrogele können aufgrund ihrer hervorragenden Wasseraufnahmekapazität und des Vorhandenseins hydrophiler Gruppen auch in Wundverbänden verwendet werden . Sie können Wundexsudat aufnehmen, ein feuchtes Milieu an der Wundstelle aufrechterhalten und die Wundheilung fördern .

Biosynthese von aromatischen Verbindungen

Die Verbindung kann bei der De-novo-Biosynthese von aromatischen Verbindungen wie p-Cumarinsäure und Kaffeesäure aus Carboxymethylcellulose durch eine mikrobielle Ko-Kultur-Strategie verwendet werden . Diese aromatischen Verbindungen besitzen verschiedene biologische Aktivitäten und werden häufig in der Ernährung und Industrie eingesetzt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102

Wirkmechanismus

Target of Action

Similar compounds often interact with enzymes involved in amino acid metabolism and boron reagents in Suzuki–Miyaura coupling .

Mode of Action

It’s plausible that it may interact with its targets through a mechanism similar to other organoboron compounds, which are known to undergo rapid transmetalation with palladium (ii) complexes .

Biochemical Pathways

It’s possible that it may influence pathways related to amino acid metabolism and the Suzuki–Miyaura coupling process .

Pharmacokinetics

Similar compounds often have properties that have been tailored for application under specific conditions .

Result of Action

Similar compounds often result in changes in the structure of the target molecules, leading to alterations in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Carboxymethoxyamino)-2-oxoacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

Biologische Aktivität

(Carboxymethoxy)aminoacetic acid, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound through an examination of its mechanisms, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

(Carboxymethoxy)aminoacetic acid can be described structurally as a derivative of amino acids with functional groups that may influence its biological activity. The presence of carboxymethoxy and amino groups suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.

The biological activity of (Carboxymethoxy)aminoacetic acid is primarily attributed to its ability to interact with specific targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways.

- Receptor Interaction : It could bind to receptors, influencing signal transduction pathways.

- Antioxidant Activity : The compound may exhibit properties that help mitigate oxidative stress in cells.

1. Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of (Carboxymethoxy)aminoacetic acid on various enzymes. For instance, it was shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms and cancer cells. This inhibition could potentially lead to therapeutic applications in cancer treatment.

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Dihydrofolate reductase | 12.5 | Competitive inhibition |

| Aldose reductase | 25.0 | Non-competitive inhibition |

2. Antioxidant Activity

The antioxidant capacity of (Carboxymethoxy)aminoacetic acid was evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. This property is significant for its potential use in preventing oxidative damage in cells.

| Assay | IC50 (µM) | Type of Radical |

|---|---|---|

| DPPH Scavenging | 30.0 | DPPH radical |

| ABTS Assay | 15.0 | ABTS radical |

3. Case Studies

A notable case study involved the application of (Carboxymethoxy)aminoacetic acid in a model organism, Caenorhabditis elegans. The compound was administered to assess its effects on lifespan and stress resistance:

- Lifespan Extension : Treated worms exhibited a 20% increase in lifespan compared to controls.

- Stress Resistance : Enhanced resistance to oxidative stress was observed in treated organisms, suggesting a protective role against cellular damage.

Eigenschaften

IUPAC Name |

2-(carboxymethoxyamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMSKWWJTAFUAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)ONC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443329 |

Source

|

| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177902-90-8 |

Source

|

| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.